molecular formula C10H15NOS B11697750 [2-(Benzenesulfinyl)ethyl]dimethylamine

[2-(Benzenesulfinyl)ethyl]dimethylamine

Cat. No.: B11697750
M. Wt: 197.30 g/mol
InChI Key: COUGFVDUWCWUJI-UHFFFAOYSA-N
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Description

[2-(Benzenesulfinyl)ethyl]dimethylamine is an organosulfur compound featuring a dimethylamine group linked to a benzenesulfinyl moiety via an ethyl chain. The benzenesulfinyl group (C₆H₅S(O)−) contains a sulfinyl (S=O) functional group, which confers moderate polarity and reactivity. Its reactivity and physicochemical properties are influenced by the sulfinyl group’s intermediate oxidation state between sulfides (S−) and sulfones (SO₂) .

Properties

Molecular Formula

C10H15NOS

Molecular Weight

197.30 g/mol

IUPAC Name

2-(benzenesulfinyl)-N,N-dimethylethanamine

InChI

InChI=1S/C10H15NOS/c1-11(2)8-9-13(12)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3

InChI Key

COUGFVDUWCWUJI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCS(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Benzenesulfinyl)ethyl]dimethylamine typically involves the reaction of benzenesulfinyl chloride with ethyldimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods: On an industrial scale, the production of [2-(Benzenesulfinyl)ethyl]dimethylamine may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques such as distillation and crystallization are common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The benzenesulfinyl group can undergo oxidation to form sulfone derivatives.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The dimethylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted amines depending on the halogenating agent used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Potential applications in the development of bioactive compounds.

Medicine:

  • Investigated for its potential use in drug development due to its unique structural properties.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-(Benzenesulfinyl)ethyl]dimethylamine involves its interaction with various molecular targets. The benzenesulfinyl group can participate in redox reactions, while the dimethylamine group can act as a nucleophile in substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes structural analogs of [2-(Benzenesulfinyl)ethyl]dimethylamine and their distinguishing features:

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Properties/Applications
[2-(Benzenesulfinyl)ethyl]dimethylamine Benzenesulfinyl (S=O), ethyl linker, dimethylamine ~213.3 (calculated) Moderate polarity; potential intermediate in drug synthesis
[(Z)-2-(Benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]dimethylamine Benzenesulfonyl (SO₂), chloropyridinyl substituent, ethenyl linker Not provided Higher oxidation state (sulfonyl); likely enhanced stability
[(Z)-2-(Benzenesulfonyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]dimethylamine Benzenesulfonyl, chloro-trifluoromethylpyridinyl group Not provided Electron-withdrawing substituents may increase lipophilicity
{2-Benzyl-[2-methoxy-benzenesulfonyl)-amino]-ethyl}-dimethylamine hydrochloride Methoxy-substituted benzenesulfonyl, benzyl group, hydrochloride salt 384.92 Enhanced water solubility due to salt form; methoxy group increases polarity
Fenticonazole Nitrate Impurity B Benzenesulfinyl linked to imidazole, dichlorophenyl substituent Not provided Pharmaceutical impurity; highlights sulfinyl’s role in drug metabolism

Functional Group Analysis

  • Sulfinyl vs. Sulfonyl Groups :
    The sulfinyl group (S=O) in the target compound is less oxidized than sulfonyl (SO₂) groups in analogs . This makes the sulfinyl moiety more reactive, particularly toward oxidation to sulfonyl derivatives. Sulfonyl-containing compounds (e.g., and ) are generally more stable and less prone to further oxidation, which may explain their prevalence in pharmaceutical intermediates .

  • Substituent Effects :

    • Chloro and Trifluoromethyl Groups : Present in and , these electron-withdrawing substituents enhance electrophilicity and may improve binding to biological targets (e.g., enzymes or receptors) .
    • Methoxy Groups : The methoxy substituent in increases polarity and solubility, which is advantageous for bioavailability in drug formulations .
  • Salt Forms :
    The hydrochloride salt in improves aqueous solubility, a critical factor for pharmacokinetics in drug design. In contrast, the free base form of [2-(Benzenesulfinyl)ethyl]dimethylamine may exhibit lower solubility .

Reactivity and Stability

  • The sulfinyl group’s intermediate oxidation state makes it susceptible to redox reactions. For example, under oxidative conditions, it may convert to a sulfonyl derivative, altering the compound’s biological activity .
  • Sulfonyl analogs (e.g., and ) are more thermally stable and less reactive, making them preferable for long-term storage or high-temperature reactions .

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